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molecular formula C8H6INO2 B8529523 4-Hydroxy-7-iodoisoindolinone

4-Hydroxy-7-iodoisoindolinone

Cat. No. B8529523
M. Wt: 275.04 g/mol
InChI Key: XNIZEMLNENOEBQ-UHFFFAOYSA-N
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Patent
US07745641B2

Procedure details

4-Methoxymethoxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone (463 mg, 1.06 mmol) was dissolved in 10% hydrogen chloride-methanol solution (14 mL), and the solution was stirred at 70° C. for 2.5 hours. Then, the solution was added with 10% hydrogen chloride-methanol solution (4.3 mL) and further stirred at 2.5 hours. The reaction mixture was added with chloroform and purified by slurry. The solid was collected by filtration and washed with chloroform/methanol (9/1). The obtained solid was dried under reduced pressure to obtain 4-hydroxy-7-iodoisoindolinone (248 mg, yield 85%).
Name
4-Methoxymethoxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
Quantity
463 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:13]=[CH:12][C:11]([I:14])=[C:10]2[C:6]=1[CH2:7][N:8](C(C)(C1C=CC=CC=1)C)[C:9]2=[O:15].C(Cl)(Cl)Cl>Cl.CO>[OH:4][C:5]1[CH:13]=[CH:12][C:11]([I:14])=[C:10]2[C:6]=1[CH2:7][NH:8][C:9]2=[O:15] |f:2.3|

Inputs

Step One
Name
4-Methoxymethoxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
Quantity
463 mg
Type
reactant
Smiles
COCOC1=C2CN(C(C2=C(C=C1)I)=O)C(C)(C1=CC=CC=C1)C
Name
Quantity
14 mL
Type
solvent
Smiles
Cl.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
4.3 mL
Type
solvent
Smiles
Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 70° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred at 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
purified by slurry
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with chloroform/methanol (9/1)
CUSTOM
Type
CUSTOM
Details
The obtained solid was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OC1=C2CNC(C2=C(C=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 248 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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